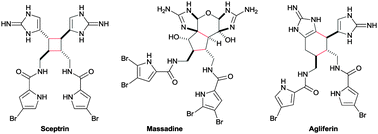Dimeric pyrrole–imidazole alkaloids: synthetic approaches and biosynthetic hypotheses
Chemical Communications Pub Date: 2014-05-07 DOI: 10.1039/C4CC02290D
Abstract
The pyrrole–imidazole alkaloids are a group of structurally unique and biologically interesting marine sponge metabolites. Among them, the cyclic dimers have caught synthetic chemists' attention particularly. Numerous synthetic strategies have been developed and various biosynthetic hypotheses have been proposed for these fascinating natural products. We discuss herein the synthetic approaches and the biosynthetic insights obtained from these studies.

Recommended Literature
- [1] Free energy of binding of cationic metal complexes to AuNPs through electron-transfer processes
- [2] The role of metallothionein-3 in streptozotocin-induced beta-islet cell death and diabetes in mice†
- [3] Divergent approach to nanoscale glycomicelles and photo-responsive supramolecular glycogels. Implications for drug delivery and photoswitching lectin affinity†
- [4] Visible-light and near-infrared fluorescence and surface-enhanced Raman scattering point-of-care sensing and bio-imaging: a review
- [5] A Fe3+-crosslinked pyrogallol-tethered gelatin adhesive hydrogel with antibacterial activity for wound healing†
- [6] A versatile proximity-dependent probe based on light-up DNA-scaffolded silver nanoclusters†
- [7] One-pot route to fine-tuned hypercrosslinked polymer solid acid catalysts†
- [8] Synthesis and characterization of metal–organic framework/biomass-derived CoSe/C@C hierarchical structures with excellent sodium storage performance†
- [9] Solid state study of the copper(ii) complex of 2-hydroxyiminopropanoic acid†
- [10] Analysis of ferrous alloys by spark ablation coupled to inductively coupled plasma atomic emission spectrometry










